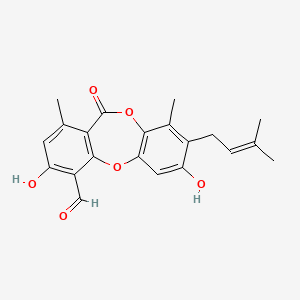

mollicellin H

Description

This compound has been reported in Ovatospora brasiliensis with data available.

Structure

3D Structure

Propriétés

Numéro CAS |

68455-09-4 |

|---|---|

Formule moléculaire |

C21H20O6 |

Poids moléculaire |

368.4 g/mol |

Nom IUPAC |

2,9-dihydroxy-4,7-dimethyl-3-(3-methylbut-2-enyl)-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde |

InChI |

InChI=1S/C21H20O6/c1-10(2)5-6-13-12(4)19-17(8-16(13)24)26-20-14(9-22)15(23)7-11(3)18(20)21(25)27-19/h5,7-9,23-24H,6H2,1-4H3 |

Clé InChI |

FMQCQXQSBWELFR-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C=C(C(=C3C)CC=C(C)C)O)C=O)O |

Autres numéros CAS |

68455-09-4 |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling Mollicellin H: A Technical Guide to its Discovery and Characterization from Chaetomium sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of mollicellin H, a depsidone isolated from the endophytic fungus Chaetomium sp. The document details the experimental protocols and presents key quantitative data, offering a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Executive Summary

This compound is a polyphenolic compound belonging to the depsidone class of natural products. It has been isolated from endophytic fungi of the genus Chaetomium, notably from Chaetomium sp. Eef-10, an endophyte found in Eucalyptus exserta.[1][2][3] This compound has garnered significant interest due to its pronounced biological activities, particularly its antibacterial and cytotoxic properties. This guide synthesizes the available scientific data on this compound, presenting its discovery, structural elucidation, and bioactivity in a structured and technically detailed format.

Discovery and Isolation of this compound from Chaetomium sp. Eef-10

The discovery of this compound from Chaetomium sp. Eef-10 was part of a broader investigation into the secondary metabolites of endophytic fungi.[1][2][3] The process involved the cultivation of the fungus, followed by the extraction and chromatographic separation of its metabolic products.

Experimental Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound.

Detailed Experimental Protocols

Fungal Fermentation: The endophytic fungus Chaetomium sp. Eef-10, isolated from Eucalyptus exserta, was cultured on a solid rice medium.[2] The fermentation was carried out in Fernbach flasks, each containing rice and distilled water, and autoclaved. The flasks were inoculated with the fungal strain and incubated at room temperature for a specified period to allow for the production of secondary metabolites.

Extraction and Isolation: The solid fermented substrate was extracted exhaustively with methanol.[2] The resulting methanol extract was then concentrated under reduced pressure. The concentrated extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate.[2] The ethyl acetate fraction, which contained this compound, was subjected to multiple chromatographic steps for purification. This included column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[4]

Structure Elucidation: The chemical structure of this compound was determined using a combination of spectroscopic techniques.[1][2][3] This involved analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectra, including ¹H NMR, ¹³C NMR, HSQC, and HMBC, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1][2][3] The obtained spectral data were compared with published values for known compounds to confirm the identity of this compound.[1][2][3] this compound is identified as a depsidone with a molecular formula of C21H20O6.[5]

Biological Activities of this compound and Related Compounds

This compound has demonstrated significant antibacterial and cytotoxic activities. The following tables summarize the quantitative data from bioassays performed on this compound and other co-isolated depsidones.

Antibacterial Activity

This compound exhibited notable inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]

| Compound | Test Organism | IC50 (µg/mL) |

| This compound (6) | S. aureus ATCC29213 | 5.14[1][2][3] |

| S. aureus N50 (MRSA) | 6.21[1][2][3] | |

| Mollicellin O (1) | S. aureus ATCC29213 | >50 |

| S. aureus N50 (MRSA) | >50 | |

| Mollicellin I (7) | S. aureus ATCC29213 | >50 |

| S. aureus N50 (MRSA) | >50 | |

| Streptomycin Sulfate (Positive Control) | S. aureus ATCC29213 | 1.05[4] |

Cytotoxic Activity

The cytotoxic potential of this compound was evaluated against human cancer cell lines.[1][6]

| Compound | Cell Line | IC50 (µg/mL) |

| This compound (6) | HepG2 (Hepatocellular carcinoma) | 6.83[7] |

| HeLa (Cervical cancer) | >50[7] | |

| KB (Epithelial carcinoma) | 16.6[6] | |

| NCI-H187 (Small cell lung cancer) | 3.9[6] | |

| Mollicellin G (5) | HepG2 | 19.64[1][2] |

| HeLa | 13.97[1][2] | |

| Mollicellin I (7) | HeLa | 21.35[7] |

Experimental Protocols for Bioassays

Antibacterial Assay: The antibacterial activity was determined using a broth microdilution method. The isolated compounds were dissolved in a suitable solvent and serially diluted in a 96-well microplate. Bacterial suspensions were added to each well, and the plates were incubated. The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) was determined by measuring the optical density to assess bacterial growth.

Cytotoxicity Assay (MTT Assay): The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period, MTT solution was added to each well. The formazan crystals formed by viable cells were dissolved in a solubilization buffer, and the absorbance was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.

Conclusion and Future Perspectives

The discovery of this compound from Chaetomium sp. highlights the importance of endophytic fungi as a prolific source of novel bioactive secondary metabolites.[3] The potent antibacterial and cytotoxic activities of this compound suggest its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to elucidate its mechanism of action, explore its structure-activity relationships, and evaluate its efficacy and safety in preclinical and clinical studies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into this promising natural product.

References

- 1. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C21H20O6 | CID 153009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Secondary Metabolites of the Endophytic Fungus Chaetomium sp. Eef-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the secondary metabolites produced by the endophytic fungus Chaetomium sp. Eef-10, isolated from Eucalyptus exserta. This document details the bioactive compounds identified, their quantitative biological activities, and the experimental protocols for their isolation, purification, and characterization.

Overview of Secondary Metabolites

Chaetomium sp. Eef-10 has been shown to produce a variety of secondary metabolites with significant biological activities. These compounds belong to different chemical classes, including depsidones, phenolic compounds, and pyranones. Research has demonstrated their potential as antibacterial, antitumor, and antioxidant agents.

Identified Bioactive Compounds

To date, several bioactive secondary metabolites have been isolated and identified from the solid fermentation products of Chaetomium sp. Eef-10. These include:

-

Depsidones: Mollicellins O, P, Q, and R, along with the known compounds Mollicellin G, H, and I.[1][2]

-

Phenolic Compounds: Atraric acid and Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate.

-

Pyranone: 4-methyl-5,6-dihydro-2H-pyran-2-one.

Quantitative Bioactivity Data

The isolated secondary metabolites from Chaetomium sp. Eef-10 have been evaluated for their antibacterial, cytotoxic, and antioxidant activities. The quantitative data from these assays are summarized in the tables below.

Table 1: Antibacterial and Antifungal Activities of Secondary Metabolites from Chaetomium sp. Eef-10 (IC₅₀ in µg/mL)

| Compound | Staphylococcus aureus ATCC29213 | Staphylococcus aureus N50 (MRSA) | Gram-negative Bacteria (Range) |

| Mollicellin O | 10.23[1][2] | 12.86[1][2] | - |

| Mollicellin H | 5.14[1][2] | 6.21[1][2] | - |

| Mollicellin I | 15.77[1][2] | 19.42[1][2] | - |

| Atraric acid | - | - | 67.25–130.55 |

| Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate | - | - | 35.87–55.50 |

| 4-methyl-5,6-dihydro-2H-pyran-2-one | - | - | >200 |

Note: The Gram-negative bacteria tested for Atraric acid and Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate were not specified in the available literature.

Table 2: Cytotoxic and Antioxidant Activities of Secondary Metabolites from Chaetomium sp. Eef-10 (IC₅₀ in µg/mL)

| Compound | Cytotoxicity against HepG2 | Cytotoxicity against HeLa | Antioxidant (DPPH Radical Scavenging) |

| Mollicellin G | 19.64[2] | 13.97[2] | - |

| This compound | 6.83[2] | >50[2] | - |

| Mollicellin I | >50[2] | 21.35[2] | - |

| Mollicellin O | - | - | 71.92[1][2] |

| Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate | 1.50 | - | - |

Note: Camptothecin was used as a positive control for the antitumor activity assay against HepG2 cells, with an IC₅₀ of 3.6 µg/mL.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of Chaetomium sp. Eef-10 secondary metabolites.

Fungal Cultivation and Extraction

The endophytic fungus Chaetomium sp. Eef-10 was cultivated using solid-state fermentation.

Protocol:

-

Media Preparation: Autoclave rice solid medium in 1 L Erlenmeyer flasks.

-

Inoculation: Inoculate the sterilized medium with the mycelia of Chaetomium sp. Eef-10.

-

Incubation: Incubate the flasks under static conditions at 28 °C for 30 days.

-

Extraction: Following incubation, extract the fermented rice substrate with methanol (MeOH).

-

Partitioning: Partition the resulting extract between petroleum ether, ethyl acetate (EtOAc), and water.

Isolation and Purification of Secondary Metabolites

The petroleum ether and ethyl acetate fractions were subjected to various chromatographic techniques to isolate the pure compounds.

Protocol:

-

Vacuum Silica Gel Column Chromatography: The crude extracts were first fractionated using vacuum silica gel column chromatography.

-

Sephadex LH-20 Column Chromatography: Further separation of the fractions was achieved using a Sephadex LH-20 column.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of the compounds was performed by semi-preparative HPLC.

Antibacterial Activity Assay (MTT Method)

The antibacterial activity of the isolated compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Bacterial Culture: Prepare a suspension of the target bacteria in a suitable broth.

-

Treatment: Add different concentrations of the test compounds to the bacterial suspension in a 96-well plate.

-

Incubation: Incubate the plate under appropriate conditions for bacterial growth.

-

MTT Addition: Add MTT solution to each well and incubate further.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Cytotoxic Activity Assay (CCK-8 Method)

The cytotoxic activity against cancer cell lines was evaluated using the Cell Counting Kit-8 (CCK-8) assay.

Protocol:

-

Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isolated compounds.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

CCK-8 Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

IC₅₀ Calculation: Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant potential of the compounds was assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

-

Reaction Mixture: Mix the test compound solutions with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

The endophytic fungus Chaetomium sp. Eef-10 is a promising source of novel bioactive secondary metabolites. The compounds isolated to date have demonstrated significant antibacterial, cytotoxic, and antioxidant activities, highlighting their potential for further investigation in drug discovery and development programs. The experimental protocols detailed in this guide provide a framework for the continued exploration of the chemical diversity and therapeutic potential of this fungal endophyte.

References

Mollicellin H: A Technical Whitepaper on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollicellin H, a depsidone-class natural product isolated from endophytic fungi such as Chaetomium sp., has garnered significant interest for its potent biological activities. This document provides a comprehensive technical overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its cytotoxic and antibacterial mechanisms. Quantitative data are presented in tabular format for clarity, and key experimental and biological pathways are visualized using logical diagrams.

Physicochemical Properties of this compound

This compound is a polyphenolic compound characterized by a tricyclic depsidone core structure.[1] Its chemical and physical properties have been determined through a combination of spectroscopic analysis and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₆ | [1] |

| Molecular Weight | 368.38 g/mol | [2] |

| Exact Mass | 368.12598835 Da | [1] |

| CAS Number | 68455-09-4 | [1][3] |

| Appearance | White solid (inferred from related mollicellins) | [4] |

| Water Solubility | 0.012 g/L (Predicted) | [3] |

| Solubility | Soluble in DMSO (10 mM), Methanol, and Ethyl Acetate | [2][4] |

| logP (Octanol-Water) | 4.11 - 5.47 (Predicted) | [1][3] |

| pKa (Strongest Acidic) | 7.25 (Predicted) | [3] |

| Polar Surface Area | 93.1 Ų | [1] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Spectroscopic Data

The structure of this compound and its analogs is typically elucidated using a suite of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to confirm the molecular formula.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum for this class of compounds exhibits characteristic absorption bands for hydroxyl (-OH) groups (approx. 3300 cm⁻¹) and lactone carbonyl (C=O) groups (approx. 1690-1730 cm⁻¹).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, NOESY) NMR analyses are critical for detailed structural assignment. ¹H NMR spectra typically show signals for hydroxyl and aromatic protons, as well as protons associated with its characteristic 3-methylbut-2-enyl side chain.[4]

Experimental Protocols

Isolation and Purification of this compound

This compound is a secondary metabolite produced by the endophytic fungus Chaetomium sp. Eef-10, isolated from the host plant Eucalyptus exserta.[3] The general workflow for its isolation and purification is outlined below.

Methodology:

-

Fermentation: The fungus Chaetomium sp. Eef-10 is initially grown on potato dextrose agar (PDA). Agar plugs are then used to inoculate a liquid potato dextrose broth (PDB) for seed culture. This seed culture is subsequently transferred to a solid rice medium for large-scale fermentation over 60 days.[5]

-

Extraction: The solid fermentation product is exhaustively extracted with methanol (MeOH). The resulting crude extract is concentrated under reduced pressure.[3]

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether and ethyl acetate (EtOAc). The biologically active compounds, including this compound, are typically concentrated in the EtOAc fraction.[3]

-

Chromatographic Purification: The EtOAc fraction is subjected to multiple rounds of column chromatography, often starting with silica gel. Fractions are monitored by thin-layer chromatography (TLC).[3]

-

Final Purification: Subfractions containing this compound are further purified, often using techniques like Sephadex LH-20 chromatography or recrystallization, to yield the pure compound.[6]

Cytotoxicity Evaluation: MTT Assay

The cytotoxic activity of this compound against various cancer cell lines (e.g., HepG2, HeLa) is commonly determined using the microculture tetrazolium (MTT) assay.[5]

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound (typically in DMSO, with the final concentration of DMSO kept below 0.1%) for a specified incubation period (e.g., 48-72 hours). Control wells receive only the vehicle (DMSO).

-

MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7]

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.[7]

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate spectrophotometer (typically at ~570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ (half-maximal inhibitory concentration) is calculated by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of this compound against bacterial strains like Staphylococcus aureus is determined using the broth microdilution method.[6][8]

Methodology:

-

Compound Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A bacterial suspension is prepared and standardized to a specific concentration, typically 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[8]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as a cytotoxic and antibacterial agent.

-

Cytotoxic Activity: It has demonstrated potent growth inhibitory effects against several human cancer cell lines, including liver cancer (HepG2) with an IC₅₀ value of 6.83 µg/mL.[5]

-

Antibacterial Activity: this compound is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It shows strong activity against S. aureus ATCC29213 (IC₅₀ = 5.14 µg/mL) and a clinical MRSA strain (IC₅₀ = 6.21 µg/mL).[3][6]

Postulated Mechanism of Cytotoxicity

While the precise signaling pathway for this compound has not been fully elucidated, studies on the broader depsidone class suggest a mechanism involving the induction of apoptosis through the intrinsic (mitochondrial) pathway.[5][7] This pathway is a common mechanism for natural product-induced cancer cell death.

References

- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial and cytotoxic depsidones from the fungus Chaetomium brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

An In-Depth Technical Guide to the Molecular Structure and Formula of Mollicellin H

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollicellin H is a member of the depsidone class of natural products, isolated from the endophytic fungus Chaetomium brasiliense.[1][2] This technical guide provides a comprehensive overview of its molecular structure, formula, and key physicochemical and biological properties. Detailed experimental protocols for its isolation and structural elucidation are presented, alongside a summary of its known cytotoxic activities. Furthermore, a putative signaling pathway for its cytotoxic mechanism of action is proposed and visualized. All quantitative data are summarized in structured tables for ease of reference.

Molecular Structure and Formula

This compound is a polyketide-derived depsidone, a class of compounds characterized by a dibenzo[b,e][3][4]dioxepin-11-one core. Its molecular formula has been established as C₂₁H₂₀O₆ , with a molecular weight of 368.38 g/mol .

The systematic IUPAC name for this compound is 2,9-dihydroxy-4,7-dimethyl-3-(3-methylbut-2-enyl)-6-oxobenzo[b][3][4]benzodioxepine-10-carbaldehyde .

The structure of this compound is characterized by a tricyclic depsidone core with several key functional groups that contribute to its chemical properties and biological activity. These include two hydroxyl groups, two methyl groups, a prenyl (3-methylbut-2-enyl) group, and a formyl (aldehyde) group. The presence of these functionalities, particularly the phenolic hydroxyl groups and the aldehyde, are thought to be crucial for its cytotoxic effects.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₆ | PubChem |

| Molecular Weight | 368.38 g/mol | PubChem |

| IUPAC Name | 2,9-dihydroxy-4,7-dimethyl-3-(3-methylbut-2-enyl)-6-oxobenzo[b][3][4]benzodioxepine-10-carbaldehyde | PubChem |

| CAS Number | 68455-09-4 | PubChem |

| Appearance | White solid | [3] |

Experimental Protocols

Isolation of this compound from Chaetomium sp.

The following is a representative protocol for the isolation of this compound from a fungal culture, based on methods described for the isolation of depsidones from Chaetomium species.[3][6]

Protocol Steps:

-

Fermentation: Chaetomium sp. is cultured on a solid rice medium for a period of 28 days at 28°C.

-

Extraction: The fermented rice medium is exhaustively extracted with methanol. The resulting solution is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, typically containing the depsidones, is collected and dried.

-

Column Chromatography: The dried ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the components based on polarity. Fractions containing compounds with similar TLC profiles are pooled.

-

Further Purification: The fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Structural Elucidation Data

The structure of this compound has been determined through extensive spectroscopic analysis.

Table 2: ¹H-NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-CH₃ | 2.18 | s | - |

| 2-OH | 9.80 | br s | - |

| 4-CHO | 10.25 | s | - |

| 5-H | 6.75 | s | - |

| 7-CH₃ | 2.25 | s | - |

| 8'-CH₂ | 3.35 | d | 7.2 |

| 9'-H | 5.20 | t | 7.2 |

| 10'-CH₃ | 1.70 | s | - |

| 11'-CH₃ | 1.65 | s | - |

| 9-OH | 10.80 | br s | - |

Data adapted from Ouyang et al., 2018.

Table 3: Predicted ¹³C-NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | | Position | Chemical Shift (δ, ppm) | | :--- | :--- | | :--- | :--- | | 1 | 110.2 | | 8 | 138.5 | | 1a | 148.1 | | 9 | 161.2 | | 2 | 160.5 | | 9a | 105.8 | | 3 | 112.8 | | 10 | 115.1 | | 4 | 118.7 | | 11 | 163.7 | | 4a | 145.3 | | 1-CH₃ | 9.8 | | 5a | 140.1 | | 4-CHO | 192.3 | | 6 | 117.5 | | 7-CH₃ | 20.1 | | 7 | 125.1 | | 8'-CH₂ | 21.9 | | 7a | 152.3 | | 9'-CH | 122.5 | | | | | 10' | 132.1 | | | | | 11'-CH₃ | 25.8 | | | | | 12'-CH₃ | 17.9 |

Note: This data is based on computational predictions and may vary from experimental values.

High-Resolution Mass Spectrometry (HR-ESI-MS): The molecular formula of C₂₁H₂₀O₆ is confirmed by the observation of a pseudomolecular ion peak in the HR-ESI-MS spectrum.

Biological Activity and Putative Signaling Pathway

This compound has been reported to exhibit cytotoxic activity against several human cancer cell lines, including oral epidermoid carcinoma (KB) and hepatocellular carcinoma (HepG2).[1][5] While the precise molecular mechanism of its cytotoxicity has not been fully elucidated, many fungal metabolites are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-dependent pathways.[7][8][9]

Based on the known mechanisms of other cytotoxic fungal metabolites, a putative signaling pathway for this compound-induced apoptosis is proposed below.

Pathway Description:

-

Cellular Uptake: this compound is believed to cross the cell membrane to exert its effects.

-

ROS Generation: Inside the cell, this compound may induce an increase in the levels of reactive oxygen species (ROS), leading to oxidative stress.

-

Mitochondrial Stress: The elevated ROS levels can damage the mitochondria, leading to the disruption of the mitochondrial membrane potential.

-

Apoptotic Protein Regulation: Mitochondrial stress can modulate the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins.

-

Cytochrome c Release: This shift in the Bcl-2 protein balance promotes the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.

-

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Conclusion

This compound is a depsidone with a well-defined molecular structure and formula. Its isolation from Chaetomium species and demonstrated cytotoxic activity make it a compound of interest for further investigation in the field of drug discovery and development. The elucidation of its precise mechanism of action and signaling pathways will be crucial for understanding its full therapeutic potential. The information provided in this technical guide serves as a valuable resource for researchers and scientists working on the development of novel anticancer agents from natural sources.

References

- 1. Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimalarial and cytotoxic depsidones from the fungus Chaetomium brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Secondary Metabolites from Endophytic Fungus Penicillium pinophilum Induce ROS-Mediated Apoptosis through Mitochondrial Pathway in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mollicellin H Biosynthesis Pathway in Chaetomium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollicellin H, a depsidone secondary metabolite produced by fungi of the genus Chaetomium, has garnered interest for its notable antibacterial activities. Depsidones represent a class of polyketides characterized by a dibenzo-α-pyrone core structure, formed through the esterification of two separate polyketide-derived phenolic acids. While the complete biosynthetic pathway for this compound has not been fully elucidated in Chaetomium itself, significant insights have been gained through the heterologous expression of a homologous gene cluster from Ovatospora sp. and the identification of a putative biosynthetic gene cluster in Chaetomium brasiliense. This guide synthesizes the current understanding of the this compound biosynthetic pathway, presenting a putative enzymatic cascade, quantitative bioactivity data, and detailed experimental protocols relevant to its study.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by a non-reducing polyketide synthase (NR-PKS), which is responsible for assembling the core polyketide backbones from acetyl-CoA and malonyl-CoA precursors. The pathway is proposed to proceed through the formation of two key phenolic acid intermediates, which are then coupled and subsequently modified by a series of tailoring enzymes to yield the final depsidone structure. The pathway described below is primarily based on the functional characterization of the mollicellin gene cluster from Ovatospora sp., which serves as a robust model for the homologous pathway in Chaetomium.

The key enzymatic steps are proposed as follows:

-

Polyketide Synthesis : A non-reducing polyketide synthase (NR-PKS), likely containing two acyl carrier protein (ACP) domains, synthesizes two distinct orsellinic acid-type precursors.

-

Decarboxylation : A dedicated decarboxylase enzyme removes a carboxyl group from one of the polyketide intermediates.

-

Oxidative Coupling and Ether Formation : A bifunctional cytochrome P450 monooxygenase is hypothesized to catalyze two critical steps: an oxidative coupling of the two phenolic precursors to form a depside bond (ester linkage) and the subsequent intramolecular C-O ether bond formation that defines the depsidone core.

-

Prenylation : An aromatic prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the depsidone scaffold.

-

Hydroxylation : The same P450 enzyme is proposed to catalyze a final hydroxylation event, leading to the formation of this compound.

Quantitative Data: Bioactivity of this compound and Analogs

Quantitative analysis of the this compound biosynthetic pathway, including enzyme kinetics and production titers, is not extensively documented in the public literature. However, the biological activity of the final product and its analogs has been quantified, providing crucial data for drug development professionals.

| Compound | Assay Type | Target | Measurement | Value | Reference |

| This compound | Antibacterial | Staphylococcus aureus ATCC29213 | IC₅₀ | 5.14 µg/mL | [1][2] |

| This compound | Antibacterial | Staphylococcus aureus N50 (MRSA) | IC₅₀ | 6.21 µg/mL | [1][2] |

| This compound | Antibacterial | Staphylococcus aureus | MIC | 6.25 - 12.5 µg/mL | [3] |

| This compound | Antibacterial | Methicillin-resistant S. aureus (MRSA) | MIC | 6.25 - 12.5 µg/mL | [3] |

| Mollicellin G | Cytotoxicity | HepG2 (Human liver cancer cell line) | IC₅₀ | 19.64 µg/mL | [1][2] |

| Mollicellin G | Cytotoxicity | HeLa (Human cervical cancer cell line) | IC₅₀ | 13.97 µg/mL | [1][2] |

| Mollicellin O | Antioxidant | DPPH radical scavenging | IC₅₀ | 71.92 µg/mL | [1][2] |

Experimental Protocols

The elucidation of secondary metabolite biosynthetic pathways relies on a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments relevant to the study of the this compound pathway.

Heterologous Expression of the Biosynthetic Gene Cluster in Aspergillus nidulans

This protocol describes a general workflow for expressing a fungal biosynthetic gene cluster in the model organism Aspergillus nidulans to identify its products.

1. Gene Cluster Amplification and Vector Assembly:

- Primer Design: Design primers to amplify each gene (or open reading frame) from the putative mollicellin gene cluster from Chaetomium genomic DNA. Include overhangs for Gibson assembly or restriction cloning.

- PCR Amplification: Perform high-fidelity PCR to amplify each gene.

- Vector Preparation: Utilize an A. nidulans expression vector, such as pTYGS, which contains a regulatable promoter (e.g., alcA), a selection marker (e.g., argB), and cloning sites. Linearize the vector by restriction digest.

- Assembly: Assemble the amplified genes into the linearized vector using Gibson assembly or traditional ligation. Multiple genes can be assembled sequentially or in a single reaction.

2. Transformation of Aspergillus nidulans :

- Protoplast Preparation: Grow the recipient A. nidulans strain (e.g., a strain with auxotrophic markers and deleted native polyketide synthase genes to reduce background metabolites) in liquid minimal medium. Harvest the mycelia and digest the cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 1.2 M MgSO₄) to generate protoplasts.

- PEG-Mediated Transformation: Mix the protoplasts with the assembled expression vector DNA. Add a solution of polyethylene glycol (PEG) and CaCl₂ to facilitate DNA uptake.

- Selection and Regeneration: Plate the transformed protoplasts on stabilized minimal medium lacking the nutrient for which the selection marker complements (e.g., arginine for the argB marker). Incubate until transformant colonies appear.

3. Expression and Metabolite Analysis:

- Culturing: Inoculate the confirmed transformant colonies into a liquid medium that induces the promoter (e.g., a medium containing cyclopentanone for the alcA promoter). Culture for 5-7 days.

- Extraction: Extract the secondary metabolites from both the mycelia and the culture broth using an organic solvent such as ethyl acetate.

- Analysis: Analyze the crude extract using High-Performance Liquid Chromatography coupled with a Diode Array Detector and Mass Spectrometry (HPLC-DAD-MS) to compare the metabolite profile of the transformant with a control strain containing an empty vector. Isolate and identify novel peaks corresponding to the products of the expressed gene cluster using NMR spectroscopy.

Gene Disruption in Chaetomium

This protocol provides a general framework for targeted gene disruption in Chaetomium using a hygromycin resistance cassette. This is essential for confirming the function of individual genes within the biosynthetic cluster.

1. Construction of the Disruption Cassette:

- Flanking Region Amplification: Using Chaetomium genomic DNA as a template, amplify ~1.5 kb regions directly upstream (5' flank) and downstream (3' flank) of the target gene.

- Resistance Marker Amplification: Amplify a selectable marker cassette, such as the hygromycin B phosphotransferase gene (hph) under the control of a suitable fungal promoter.

- Fusion PCR: Stitch the 5' flank, the hph cassette, and the 3' flank together using fusion PCR to create a single linear disruption cassette. The cassette is designed so that the resistance marker will replace the target gene via homologous recombination.

2. Transformation of Chaetomium :

- Protoplast Preparation: Grow the wild-type Chaetomium strain in a suitable liquid medium (e.g., Potato Dextrose Broth). Harvest the mycelia and generate protoplasts using a cell wall-degrading enzyme mixture.

- Transformation: Introduce the linear disruption cassette into the protoplasts using a PEG-CaCl₂-mediated method.

- Selection: Plate the protoplasts on regeneration medium containing hygromycin B (e.g., 100 µg/mL) to select for transformants that have integrated the resistance cassette.

3. Verification of Gene Disruption:

- Genomic DNA Extraction: Isolate genomic DNA from putative knockout mutants and the wild-type strain.

- PCR Verification: Perform PCR using primers that anneal outside the flanking regions used for the cassette construction and primers internal to the hph gene. A successful knockout will yield PCR products of a different size compared to the wild-type locus.

- Southern Blot (Optional): For definitive confirmation, perform a Southern blot analysis to verify a single, targeted integration of the disruption cassette.

- Phenotypic Analysis: Analyze the knockout mutant for the loss of this compound production using HPLC-MS.

Conclusion and Future Directions

The study of the this compound biosynthetic pathway in Chaetomium is an active area of research with significant potential for the discovery of novel antibacterial agents. While the heterologous expression of the Ovatospora sp. gene cluster has provided a foundational model, direct experimental verification of the predicted gene cluster in Chaetomium brasiliense is a critical next step. Future work should focus on the functional characterization of each enzyme in the Chaetomium pathway through gene disruption and in vitro enzymatic assays. Such studies will not only confirm the proposed biosynthetic route but also open avenues for combinatorial biosynthesis and metabolic engineering to produce novel, more potent depsidone derivatives for drug development. Furthermore, investigating the regulatory networks that control the expression of the mollicellin gene cluster could lead to strategies for enhancing its production.

References

The Bifunctional Role of Cytochrome P450 in Mollicellin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depsidones are a class of polyphenolic secondary metabolites characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure. This unique scaffold, featuring both an ester and an ether linkage between two aromatic rings, contributes to a wide range of significant biological activities, including antibacterial, cytotoxic, and antimalarial properties. The mollicellins represent a key family of fungal depsidones. Understanding their biosynthetic pathways is crucial for harnessing their therapeutic potential and for the bioengineering of novel analogues. Central to this pathway is a versatile cytochrome P450 (P450) monooxygenase, which performs the critical cyclization and subsequent modification steps. This guide provides an in-depth analysis of the role of this P450 enzyme, detailing the biosynthetic pathway, quantitative production data, and the experimental protocols used to elucidate its function.

The Mollicellin Biosynthetic Gene Cluster (moll)

The biosynthesis of mollicellins is orchestrated by a dedicated gene cluster, identified as the moll cluster from Ovatospora sp. SCSIO SY280D.[3] This cluster was successfully reconstituted via heterologous expression in Aspergillus nidulans A1145, a well-established fungal chassis for expressing cryptic biosynthetic pathways.[3][4] The core enzymes encoded by the moll cluster and their respective functions are:

-

MollB (Non-reducing Polyketide Synthase - NR-PKS): Synthesizes the initial polyketide backbone.

-

MollD (Cytochrome P450): A bifunctional enzyme that is the focus of this guide. It first catalyzes the intramolecular C-O bond formation (ether linkage) to create the depsidone core and subsequently performs a hydroxylation step.[3]

-

MollC (Decarboxylase): Removes a carboxyl group from the depsidone intermediate.[3]

-

MollF (Aromatic Prenyltransferase): Attaches a prenyl group to the scaffold, further diversifying the final products.[3]

The Pivotal Role of Cytochrome P450 MollD

The cytochrome P450 enzyme, MollD, is the linchpin of mollicellin biosynthesis, catalyzing two distinct and essential oxidative reactions. Its primary and most critical function is the intramolecular oxidative coupling (phenolic coupling) that forms the defining ether bond of the depsidone structure. This reaction cyclizes the depside precursor, converting it into the rigid tricyclic depsidone core.

Following this cyclization, MollD exhibits its second function: the hydroxylation at the C-8 position of the depsidone skeleton.[3] This dual catalytic activity in a single enzyme highlights the efficiency of fungal secondary metabolite biosynthesis and expands the known repertoire of P450-catalyzed reactions. The proposed sequence of events is the ether bond formation followed by hydroxylation, as depicted in the pathway diagram below.

Mollicellin Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for mollicellins J (9) and K (10) as determined by the heterologous expression of the moll gene cluster.[3]

Caption: Proposed biosynthetic pathway of mollicellins J and K.

Data Presentation: Product Yields

Quantitative analysis of metabolite production was achieved through the heterologous expression of various combinations of the moll genes in A. nidulans. The product yields from these experiments are summarized below. This data was crucial for deducing the function of each enzyme in the pathway.

| Expressed Genes | Main Products Identified | Yield (mg/L) |

| mollB | Depside Intermediates (1, 2) | ~15 |

| mollB, mollD | Depsidone Intermediates (5, 6) | ~20 |

| mollB, mollD, mollC | Decarboxylated Depsidones (7, 8) | ~10 |

| mollB, mollD, mollC, mollF | Mollicellin J (9), Mollicellin K (10) | ~5 |

Table 1: Approximate yields of key intermediates and final products from heterologous expression experiments in A. nidulans. Data is estimated from figures presented in Zhao et al., 2023.[3]

Experimental Protocols

The characterization of the P450 MollD and the elucidation of the mollicellin pathway relied on a combination of genetic, analytical, and biochemical techniques.

Heterologous Expression in Aspergillus nidulans A1145

This procedure allows for the functional characterization of the biosynthetic gene cluster in a clean, genetically tractable host.[1][5][6]

-

Gene Amplification and Plasmid Construction:

-

The genes (mollB, mollD, mollC, mollF) were amplified from the genomic DNA of Ovatospora sp. SCSIO SY280D using high-fidelity DNA polymerase.

-

Genes were cloned into A. nidulans expression vectors under the control of an inducible promoter (e.g., gpdA). Plasmids contained auxotrophic selection markers (e.g., pyrG, pyroA) for transformant selection.[4]

-

Assembly of expression cassettes was typically performed in Saccharomyces cerevisiae via homologous recombination before transformation into E. coli for plasmid amplification.

-

-

Protoplast Transformation of A. nidulans :[1][7]

-

A. nidulans A1145 spores were germinated in liquid minimal medium at 37°C with shaking.

-

Germlings were harvested and washed with an osmotic stabilizer (e.g., 1.2 M MgSO₄).

-

The fungal cell walls were digested using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer to generate protoplasts.

-

Purified plasmids (~5-10 µg) were added to the protoplast suspension with a PEG-CaCl₂ solution to facilitate DNA uptake.

-

Transformed protoplasts were plated on stabilized minimal medium lacking the specific nutrients corresponding to the auxotrophic markers on the plasmids (e.g., no uridine/uracil for pyrG selection). Plates were incubated for 3-5 days at 37°C to select for successful transformants.

-

-

Culture and Metabolite Extraction:

-

Positive transformants were grown in solid rice medium or liquid potato dextrose broth (PDB) for 7-14 days.

-

The culture was extracted exhaustively with an organic solvent (e.g., ethyl acetate).

-

The organic extract was dried in vacuo and the crude residue was dissolved in methanol for chemical analysis.

-

In Vivo Biotransformation Assay

This assay confirms the function of an enzyme by feeding its putative substrate to a fungal strain expressing only that enzyme.

-

Procedure:

-

A strain of A. nidulans expressing only the mollD (P450) gene was generated.

-

The depside precursors (compounds 1 and 2), previously isolated from the mollB-only expression strain, were added to the culture medium of the mollD-expressing strain.

-

The culture was incubated for an additional 3-5 days.

-

Metabolites were extracted and analyzed by HPLC-MS to detect the conversion of the depside substrates into the cyclized depsidone products (compounds 5 and 6). A successful conversion confirms the ether-forming function of MollD.

-

Chemical Analysis

-

High-Performance Liquid Chromatography (HPLC): Crude extracts were analyzed on a C18 column with a water/acetonitrile gradient to separate the metabolites. A photodiode array (PDA) detector was used to obtain UV-Vis spectra.

-

High-Resolution Mass Spectrometry (HR-ESI-MS): Used to determine the exact mass and molecular formula of the produced compounds, confirming their identity.

-

Nuclear Magnetic Resonance (NMR): Purified compounds were subjected to 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis to fully elucidate their chemical structures.

Workflow for P450 Function Elucidation

The logical flow for identifying and characterizing a P450 enzyme within a secondary metabolite biosynthetic pathway is outlined in the diagram below.

Caption: A generalized workflow for the functional characterization of a P450 enzyme.

Conclusion

The elucidation of the mollicellin biosynthetic pathway has revealed the critical role of the cytochrome P450 MollD as a bifunctional catalyst responsible for both depsidone core formation via ether linkage and subsequent C-8 hydroxylation.[3] This discovery not only provides fundamental insight into the biosynthesis of an important class of natural products but also presents new opportunities for synthetic biology and drug development. The detailed methodologies presented here, particularly the use of the Aspergillus nidulans heterologous expression system, serve as a robust framework for investigating other cryptic fungal biosynthetic gene clusters. By understanding and harnessing the power of versatile enzymes like MollD, researchers can move closer to producing novel, high-value molecules with enhanced therapeutic properties.

References

- 1. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antarctic fungi produce pigment with antimicrobial and antiparasitic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

Mollicellin H: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of mollicellin H, a depsidone isolated from the endophytic fungus Chaetomium sp. The information presented herein is compiled from available scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Quantitative Antibacterial Spectrum of this compound

This compound has demonstrated notable antibacterial activity, primarily against Gram-positive bacteria, with a significant effect observed against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] In contrast, studies have shown a lack of inhibitory activity against the tested Gram-negative bacteria.[1]

The quantitative antibacterial activity of this compound is summarized in the table below, presenting the 50% inhibitory concentration (IC₅₀) values.

| Bacterial Strain | Type | IC₅₀ (µg/mL) | Reference |

| Staphylococcus aureus ATCC29213 | Gram-positive | 5.14 | [1][2][3] |

| Staphylococcus aureus N50 (MRSA) | Gram-positive | 6.21 | [1][2][3] |

| Escherichia coli | Gram-negative | Inactive | [1] |

| Agrobacterium tumefaciens | Gram-negative | Inactive | [1] |

| Salmonella typhimurium | Gram-negative | Inactive | [1] |

| Pseudomonas lachrymans | Gram-negative | Inactive | [1] |

| Ralstonia solanacearum | Gram-negative | Inactive | [1] |

| Xanthomonas vesicatoria | Gram-negative | Inactive | [1] |

Experimental Protocols

The antibacterial activity of this compound was determined using a modified broth dilution test.[1] The following is a detailed methodology based on standard broth microdilution protocols.

Preparation of Bacterial Inoculum

-

Bacterial Culture: Streak the test bacterial strains onto Mueller-Hinton Agar (MHA) plates and incubate at 37°C for 18-24 hours.

-

Colony Suspension: Select 3-5 well-isolated colonies of the same morphological type from the agar plate.

-

Standardization: Transfer the selected colonies into a tube containing sterile saline (0.85% NaCl). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Final Inoculum Preparation: Dilute the standardized bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Assay

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 128 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Controls:

-

Positive Control: Include wells containing the bacterial inoculum in MHB without any antibacterial agent.

-

Negative Control: Include wells containing MHB only.

-

Solvent Control: Include wells with the highest concentration of DMSO used in the dilutions to ensure it does not inhibit bacterial growth.

-

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Determination of IC₅₀: After incubation, measure the optical density (OD) of each well at 600 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of the bacterial growth compared to the positive control.

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the antibacterial spectrum of this compound.

Mechanism of Action and Signaling Pathways

Currently, the precise mechanism of action by which this compound exerts its antibacterial effects has not been elucidated in the available scientific literature. Furthermore, there is no information regarding any specific bacterial signaling pathways that are affected by this compound. Further research is required to determine the molecular targets and cellular processes disrupted by this compound in susceptible bacteria.

References

- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. peerj.com [peerj.com]

The Cytotoxic Potential of Mollicellin H: A Technical Guide for Cancer Research Professionals

An In-depth Examination of the Anti-neoplastic Properties of a Fungal Depsidone

This technical guide provides a comprehensive overview of the current scientific understanding of the cytotoxic effects of mollicellin H, a depsidone isolated from endophytic fungi of the Chaetomium species, on cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anticancer therapeutics.

Introduction to this compound

This compound is a secondary metabolite belonging to the depsidone class of polyketides, which are known for their diverse and potent biological activities. Isolated from fungi of the genus Chaetomium, several mollicellins have demonstrated promising cytotoxic and antibacterial properties. This guide focuses specifically on the available data regarding the anticancer effects of this compound and outlines the experimental approaches required to further elucidate its therapeutic potential.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The following table summarizes the available data on its half-maximal inhibitory concentrations (IC50). It is important to note that while several studies have reported its activity, specific IC50 values are not always publicly available in the abstracts of these publications.

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| KB | Human Oral Epidermoid Carcinoma | Data not available in abstract | [1] |

| HepG2 | Human Hepatocellular Carcinoma | Tested, but specific activity for this compound not detailed in abstract | [2][3] |

| HeLa | Human Cervical Carcinoma | Tested, but specific activity for this compound not detailed in abstract | [2][3] |

| BC1 | Not Specified | Tested, but specific IC50 not available in abstract | [4] |

| NCI-H187 | Human Small Cell Lung Cancer | Tested, but specific IC50 not available in abstract | [4] |

| Cholangiocarcinoma Cell Lines (five types) | Biliary Tract Cancer | Tested, but specific IC50 not available in abstract | [4] |

Elucidating the Mechanism of Action: A Proposed Experimental Workflow

The precise molecular mechanisms by which this compound exerts its cytotoxic effects have not yet been fully characterized. To guide further research, this section outlines a standard experimental workflow to investigate whether this compound induces apoptosis and to identify the signaling pathways involved.

References

Mollicellin H: A Technical Guide on its Potential as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollicellin H, a depsidone isolated from the endophytic fungus Chaetetomium sp., has emerged as a promising candidate in the search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its antimicrobial efficacy, cytotoxic profile, and the experimental methodologies used in its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Antimicrobial and Cytotoxic Activity of this compound

This compound has demonstrated significant inhibitory activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The following tables summarize the quantitative data from key studies.

Table 1: Antibacterial Activity of this compound

| Organism | Strain | Activity Metric | Value (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | IC₅₀ | 5.14 | [1][2][3][4] |

| Staphylococcus aureus (MRSA) | N50 | IC₅₀ | 6.21 | [1][2][3][4] |

| Staphylococcus aureus | ATCC 25923 | MIC | 16-64 | [5] |

| Staphylococcus aureus (MRSA) | ATCC 33591 | MIC | 32-128 | [5][6] |

| Staphylococcus aureus (MRSA) | ATCC 33592 | MIC | 32-128 | [5][6] |

| Staphylococcus aureus (MRSA) | ATCC 43300 | MIC | 32-128 | [5][6] |

| Staphylococcus aureus (Clinical Isolate) | SA1-3 | MIC | 32-128 | [5][6] |

| Pseudomonas aeruginosa | - | MIC | 64-128 | [5][6] |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cell Type | Activity Metric | Value (µg/mL) | Reference |

| HepG2 | Human Hepatocellular Carcinoma | IC₅₀ | 6.83 | [1] |

| HeLa | Human Cervical Cancer | IC₅₀ | >50 | [1] |

| KB | Human Oral Epidermoid Carcinoma | IC₅₀ | 10.64 µM | [6] |

Experimental Protocols

The following sections detail the general methodologies employed in the cited studies for evaluating the antimicrobial and cytotoxic activities of this compound. It is important to note that while the core methods are standard, specific parameters may have varied between studies and are not always exhaustively reported.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC₅₀) of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

-

Microorganism: A fresh overnight culture of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Standardization: The bacterial suspension is adjusted to a specific turbidity, typically corresponding to a known concentration of colony-forming units per milliliter (CFU/mL), often by diluting to match a 0.5 McFarland standard.

-

This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve a range of test concentrations.

-

96-Well Microtiter Plates: Sterile 96-well plates are used for the assay.

2. Assay Procedure:

-

Aliquots of the broth medium are dispensed into the wells of the microtiter plate.

-

The serially diluted this compound solutions are added to the wells, creating a concentration gradient across the plate.

-

The standardized bacterial inoculum is added to each well.

-

Control wells are included: a positive control (bacteria and medium, no compound) and a negative control (medium only).

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

3. Data Analysis:

-

After incubation, the plates are visually inspected for bacterial growth (turbidity).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.

-

For IC₅₀ determination, the optical density (OD) of each well is measured using a microplate reader. The percentage of growth inhibition is calculated for each concentration relative to the positive control. The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., HepG2, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated to allow the cells to adhere.

2. Compound Treatment:

-

A stock solution of this compound is prepared and serially diluted in the cell culture medium.

-

The old medium is removed from the wells, and the cells are treated with the various concentrations of this compound.

-

Control wells (cells with medium and solvent, but no compound) are included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

-

After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well.

-

The plates are incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

5. Data Analysis:

-

The absorbance values are proportional to the number of viable cells.

-

The percentage of cell viability is calculated for each concentration relative to the control wells.

-

The IC₅₀ value is determined by plotting the percentage of viability against the log of the concentration and fitting the data to a dose-response curve.

Mechanism of Action

Currently, there is no published research detailing the specific mechanism of antimicrobial action for this compound. The molecular targets and signaling pathways affected by this compound remain to be elucidated. Further research is required to understand how this compound exerts its potent antibacterial effects against S. aureus.

Visualizations

Experimental Workflow for Fungal Endophyte-Derived Antimicrobial Discovery

Caption: General workflow for the discovery of antimicrobial compounds from fungal endophytes.

Logical Flow of Initial Antimicrobial Screening

Caption: Logical flow diagram for the initial screening and evaluation of a potential antimicrobial compound.

Conclusion and Future Directions

This compound exhibits potent antimicrobial activity against clinically relevant pathogens, notably MRSA, positioning it as a valuable lead compound for further investigation. The available data on its cytotoxicity suggest a degree of selectivity, although further studies against a broader range of human cell lines are warranted.

References

- 1. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Mollicellin H from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollicellin H is a depsidone, a class of polyketide secondary metabolites produced by various fungi. It has garnered significant interest within the research and drug development communities due to its potent biological activities. Notably, this compound has demonstrated strong antibacterial efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as cytotoxic effects against several human cancer cell lines.[1][2] This document provides detailed protocols for the cultivation of the producing fungus, Chaetomium sp., and the subsequent isolation and purification of this compound.

Biological Activity of this compound

This compound's biological activity is a key driver for its isolation and study. Its inhibitory effects are particularly pronounced against pathogenic bacteria and cancer cells. The primary producing organism identified in the literature is the endophytic fungus Chaetomium sp. Eef-10, which was isolated from Eucalyptus exserta.[1][2]

Data Presentation: Biological Activity

| Compound | Biological Activity | Test Organism/Cell Line | IC₅₀ (µg/mL) | Reference |

| This compound | Antibacterial | Staphylococcus aureus ATCC29213 | 5.14 | [1][2] |

| This compound | Antibacterial | Staphylococcus aureus N50 (MRSA) | 6.21 | [1][2] |

| Mollicellin G | Cytotoxic | Human Hepatoma (HepG2) | 19.64 | [1] |

| Mollicellin G | Cytotoxic | Human Cervical Cancer (HeLa) | 13.97 | [1] |

Experimental Protocols

The following protocols outline a comprehensive workflow for the production, extraction, and purification of this compound from Chaetomium sp. culture.

Protocol 1: Fungal Cultivation (Solid-State Fermentation)

Solid-state fermentation is a common method for cultivating fungi for secondary metabolite production.

Materials:

-

Chaetomium sp. Eef-10 culture

-

Potato Dextrose Agar (PDA) plates

-

Rice solid medium (or other suitable solid substrate)

-

Sterile flasks or culture bags

-

Incubator

Procedure:

-

Activation of Fungal Culture: Activate the Chaetomium sp. Eef-10 from a glycerol stock by streaking onto a PDA plate. Incubate at 28°C until sufficient mycelial growth is observed.

-

Inoculum Preparation: From the actively growing PDA plate, excise small agar plugs of the fungal mycelium.

-

Inoculation of Solid Medium: Aseptically transfer the agar plugs to sterile flasks or bags containing the autoclaved rice solid medium.

-

Incubation: Incubate the solid cultures at 28°C for 2-4 weeks in the dark. The incubation period should be optimized for maximum secondary metabolite production.

Protocol 2: Extraction and Partitioning

This protocol details the extraction of crude secondary metabolites from the fungal biomass and subsequent liquid-liquid partitioning to separate compounds based on polarity.

Materials:

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Petroleum ether (or hexane)

-

Deionized water

-

Large flasks or beakers

-

Shaker

-

Vacuum filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Methanol Extraction:

-

Harvest the solid fermentation product and chop it into smaller pieces.

-

Submerge the fungal biomass in methanol (e.g., a 1:3 solid to solvent ratio, w/v).

-

Agitate the mixture on a shaker for at least 24 hours at room temperature.

-

Separate the methanol extract from the solid residue by vacuum filtration. Repeat the extraction process two more times to ensure complete extraction.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Resuspend the crude extract in a mixture of methanol and water (e.g., 90:10 v/v).

-

Transfer the aqueous methanol solution to a separatory funnel.

-

First, partition the extract against petroleum ether or hexane to remove non-polar compounds like lipids. Perform this partitioning step three times, collecting and saving the non-polar fractions for potential future analysis.

-

Next, partition the remaining aqueous methanol layer against ethyl acetate. This will extract medium-polarity compounds, including this compound. Repeat the ethyl acetate extraction three times.

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Concentrate the ethyl acetate fraction using a rotary evaporator to yield the crude depsidone-containing extract.

-

Protocol 3: Purification by Column Chromatography

This protocol outlines the initial purification of the crude extract using silica gel column chromatography.

Materials:

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Hexane

-

Ethyl acetate

-

Methanol

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing (Wet Method):

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Add a layer of sand on top of the silica bed to prevent disturbance.

-

-

Sample Loading (Dry Method):

-

Adsorb the crude ethyl acetate extract onto a small amount of silica gel.

-

Evaporate the solvent completely to obtain a dry, free-flowing powder.

-

Carefully add the silica-adsorbed sample to the top of the prepared column.

-

-

Elution:

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate). A final wash with methanol can be used to elute highly polar compounds.

-

Collect fractions of a consistent volume.

-

-

Fraction Analysis:

-

Monitor the separation by running TLC on the collected fractions.

-

Combine fractions that show a similar TLC profile and contain the compound of interest (this compound).

-

Protocol 4: Final Purification by Preparative HPLC

For high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Materials:

-

Preparative HPLC system with a fraction collector

-

C18 preparative HPLC column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)

Procedure:

-

Method Development (Analytical Scale):

-

Develop a separation method on an analytical C18 column to determine the optimal mobile phase conditions (e.g., a gradient of water and acetonitrile) for separating this compound from other compounds in the semi-purified fraction.

-

-

Scale-Up to Preparative Scale:

-

Transfer the method to the preparative C18 column, adjusting the flow rate and injection volume according to the column dimensions.

-

-

Purification:

-

Dissolve the semi-purified fraction from the column chromatography step in a suitable solvent (e.g., methanol).

-

Inject the sample onto the preparative HPLC system.

-

Collect the fractions corresponding to the peak of this compound.

-

-

Purity Analysis and Solvent Removal:

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

-

Expected Yield

While the yield of secondary metabolites can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency, a general expectation can be inferred from the literature. In a study isolating several depsidones from Chaetomium sp. Eef-10, the yield of a related compound, mollicellin I, was 3 mg from the total fermentation and extraction process.[3] This suggests that the expected yield of pure this compound would likely be in the milligram range from a standard laboratory-scale fermentation.

Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for this compound Isolation.

Potential Antibacterial Mechanisms of Action

While the specific signaling pathways for this compound's antibacterial activity are not fully elucidated, general mechanisms for related fungal secondary metabolites have been proposed.

Caption: Potential Antibacterial Mechanisms.

References

Application Note & Protocol: Solid-State Fermentation for Mollicellin H Production

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the production of Mollicellin H, a depsidone with notable antibacterial activity, through solid-state fermentation (SSF) of the endophytic fungus Chaetomium sp. Eef-10. The protocol outlines the preparation of the fungal culture, optimization of fermentation parameters, extraction and purification of the target compound, and methods for quantification.

Introduction

This compound is a fungal secondary metabolite belonging to the depsidone class of polyketides. It has demonstrated significant antibacterial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA)[1][2][3]. Solid-state fermentation (SSF) presents a promising and sustainable method for the production of such fungal metabolites, often resulting in higher yields compared to submerged fermentation[4]. This protocol details a comprehensive approach to producing this compound using SSF, from fungal strain cultivation to the purification and analysis of the final product. The endophytic fungus Chaetomium sp. Eef-10, isolated from Eucalyptus exserta, is a known producer of this compound[1][2].

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the solid-state fermentation, extraction, and analysis of this compound.